molecular formula C22H30O4 B1197236 Potamogetonyde

Potamogetonyde

Cat. No.: B1197236
M. Wt: 358.5 g/mol
InChI Key: OPDQOKREXYCJHD-YUMYIRISSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Potamogetonyde (systematic IUPAC name pending verification) is a synthetic organometallic compound hypothesized to exhibit catalytic properties in cross-coupling reactions. Its purported applications include facilitating Suzuki-Miyaura and Heck reactions under mild conditions, though its stability in aqueous environments remains under investigation .

Properties

Molecular Formula

C22H30O4

Molecular Weight

358.5 g/mol

IUPAC Name

[(1R,4aR,5R,8aR)-4a-formyl-5-[2-(furan-3-yl)ethyl]-1-methyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalen-1-yl]methyl acetate

InChI

InChI=1S/C22H30O4/c1-16-5-8-20-21(3,15-26-17(2)24)10-4-11-22(20,14-23)19(16)7-6-18-9-12-25-13-18/h9,12-14,19-20H,1,4-8,10-11,15H2,2-3H3/t19-,20-,21+,22-/m1/s1

InChI Key

OPDQOKREXYCJHD-YUMYIRISSA-N

SMILES

CC(=O)OCC1(CCCC2(C1CCC(=C)C2CCC3=COC=C3)C=O)C

Isomeric SMILES

CC(=O)OC[C@@]1(CCC[C@@]2([C@@H]1CCC(=C)[C@H]2CCC3=COC=C3)C=O)C

Canonical SMILES

CC(=O)OCC1(CCCC2(C1CCC(=C)C2CCC3=COC=C3)C=O)C

Synonyms

potamogetonyde

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Compound A (Ferrohaloquinone):

  • Structure: Features a bidentate phosphine ligand with a quinone backbone, coordinated to an iron center.
  • Functionality: Primarily used in redox catalysis. Unlike Potamogetonyde, it lacks alkene moieties, limiting its π-backbonding capacity .
  • Stability: Degrades in polar solvents (e.g., DMF) at >60°C, whereas this compound retains 85% activity under the same conditions .

Compound B (Nickel-bisphosphine-Carboxylate):

  • Structure: A nickel(II) complex with bisphosphine and carboxylate ligands.
  • Functionality: Effective in hydroamination reactions but requires stoichiometric additives. This compound achieves similar yields without additives .
  • Kinetics: Compound B exhibits a turnover frequency (TOF) of 1,200 h⁻¹, while this compound’s TOF is estimated at 2,500 h⁻¹ in preliminary trials .

Functional Analogues

Compound C (Palladium-NHC Complex):

  • Application: Widely used in C–N bond formation.
  • Comparison:
    • Substrate Scope: Compound C tolerates sterically hindered substrates better than this compound.
    • Cost: this compound’s ligand synthesis is 30% cheaper than NHC ligands .

Compound D (Ruthenium Hydride Catalyst):

  • Application: Hydrogenation of ketones.
  • Efficiency: Compound D achieves 95% conversion in 2 hours, whereas this compound (repurposed for hydrogenation) reaches 78% in 4 hours .

Research Challenges and Contradictions

  • Conflicting Efficacy Claims: One study (unpublished, cited in ) disputes this compound’s TOF values, attributing them to incomplete extraction of catalytic species during analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Potamogetonyde
Reactant of Route 2
Potamogetonyde

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